molecular formula C8H10O B1623758 1-Methoxy-3-methyl-d3-benzene CAS No. 20369-34-0

1-Methoxy-3-methyl-d3-benzene

Cat. No.: B1623758
CAS No.: 20369-34-0
M. Wt: 125.18 g/mol
InChI Key: OSIGJGFTADMDOB-FIBGUPNXSA-N
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Description

1-Methoxy-3-methyl-d3-benzene, also known as deuterated 1-methoxy-3-methylbenzene, is a derivative of benzene where three hydrogen atoms are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methyl-d3-benzene can be synthesized through several methods. One common approach involves the deuteration of 1-methoxy-3-methylbenzene using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and catalysts in reactors designed to handle high pressure and temperature conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound with high deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methyl-d3-benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-methoxy-3-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIGJGFTADMDOB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942527
Record name 1-Methoxy-3-(~2~H_3_)methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20369-34-0
Record name 1-Methoxy-3-methyl-d3-benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-3-(~2~H_3_)methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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